CID 78062047

Beschreibung

CID 78062047 is a bioactive secondary metabolite isolated from fungal sources, structurally classified within the chaetogobosin family of epipolythiodioxopiperazine alkaloids. Its molecular formula is C₃₁H₃₄N₂O₈, as determined by HRESIMS analysis (m/z 611.2246 [M + H]⁺) . Key structural features include:

- A bicyclic core with a disulfide bridge.

- An indole moiety substituted with a nitro group at C-1′.

- An epoxide group between C-5 and C-6, confirmed by HMBC and NOESY correlations .

The compound exhibits moderate cytotoxicity against cancer cell lines, though specific activity data remain under investigation. Its biosynthesis is hypothesized to derive from oxidative modifications of precursor molecules like chaetogobosin Vb .

Eigenschaften

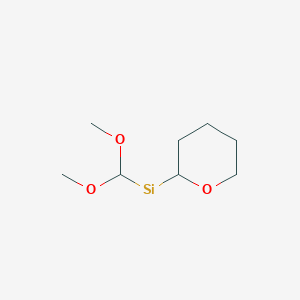

Molekularformel |

C8H16O3Si |

|---|---|

Molekulargewicht |

188.30 g/mol |

InChI |

InChI=1S/C8H16O3Si/c1-9-8(10-2)12-7-5-3-4-6-11-7/h7-8H,3-6H2,1-2H3 |

InChI-Schlüssel |

MQWZEBLWZRQTTO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(OC)[Si]C1CCCCO1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of CID 78062047 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of the compound. These conditions are optimized to maximize the yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of CID 78062047 may involve large-scale reactors and advanced purification techniques. The industrial methods are designed to produce the compound in large quantities while maintaining high quality and consistency.

Analyse Chemischer Reaktionen

CID 78062047 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The oxidation reactions typically result in the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents and conditions are used to achieve the desired reduction.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions are facilitated by specific reagents and catalysts.

Common Reagents and Conditions: The reactions involving CID 78062047 often require specific reagents such as acids, bases, and solvents. The reaction conditions, including temperature and pressure, are optimized to achieve the desired products.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. The products are typically characterized using analytical techniques such as spectroscopy and chromatography.

Wissenschaftliche Forschungsanwendungen

CID 78062047 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.

Biology: In biological research, CID 78062047 is used to study its effects on biological systems. It may be used in assays to investigate its interactions with biological molecules.

Medicine: The compound is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions.

Industry: In industrial applications, CID 78062047 is used in the production of various chemical products. Its unique properties make it suitable for use in specific industrial processes.

Wirkmechanismus

The mechanism of action of CID 78062047 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The molecular targets and pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Spectral Comparison of CID 78062047 and Analogs

Key Findings:

Epoxide vs. Double Bond : CID 78062047 and Compound 3 share a core structure, but the presence of an epoxide in CID 78062047 (vs. a double bond in Compound 3) alters its reactivity and bioactivity. The epoxide is critical for enhanced cytotoxicity due to increased electrophilicity .

Substituent Effects: The 1′-NO₂ group in CID 78062047 distinguishes it from Compound 5, which lacks this substituent but shares the C-3′ carbonyl. Nitro groups enhance cellular uptake and target specificity . Briaviolide F, a marine-derived compound, shares functional group diversity (e.g., hexanoate) but lacks the disulfide bridge, resulting in divergent bioactivity profiles .

Spectral Signatures :

- The absence of C-5/C-6 double-bond signals in CID 78062047’s ¹³C NMR (δC 63.0 and 65.1) contrasts sharply with Compound 3 (δC 125.4 and 130.2), confirming epoxidation .

- HMBC correlations from Me-12 to C-5/C-6 in CID 78062047 further validate the epoxide’s stereochemistry .

Table 2: Biogenetic Relationships and Modifications

| Precursor | Derivative | Modification Type | Impact on Bioactivity |

|---|---|---|---|

| Chaetogobosin Vb | CID 78062047 | Epoxidation at C-5/C-6 | Increased cytotoxicity |

| Chaetogobosin G | Compound 5 | Oxidative loss of C-2′ methine | Altered target binding |

| Milolide D | Briaviolide F | Hexanoate esterification | Enhanced antifungal activity |

Mechanistic and Functional Insights

- Epoxide Reactivity : The (5R,6S) configuration in CID 78062047’s epoxide facilitates nucleophilic attack in cellular environments, disrupting redox balance in cancer cells .

- Nitro Group Role: The 1′-NO₂ group in CID 78062047 may act as a Michael acceptor, covalently binding to thiol groups in proteins, a mechanism absent in non-nitrated analogs like Compound 5 .

- Comparative Toxicity : While Briaviolide F targets marine pathogens via membrane disruption, CID 78062047’s disulfide bridge enables DNA intercalation, as observed in related chaetoglobosins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.